2,5-ジメトキシ安息香酸

概要

説明

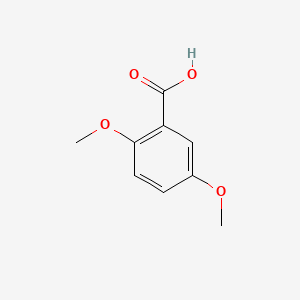

2,5-ジメトキシ安息香酸は、分子式がC9H10O4の有機化合物です。これは、安息香酸の誘導体であり、ベンゼン環の2位と5位に2つのメトキシ基が結合しています。 この化合物は、有機合成や医薬品など、さまざまな分野でその用途が知られています .

科学的研究の応用

2,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

作用機序

2,5-ジメトキシ安息香酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、生物系では、特定の酵素の阻害剤として作用し、代謝経路に影響を与える可能性があります。 ベンゼン環上のメトキシ基は、これらの標的に対する結合親和性と特異性に重要な役割を果たします .

類似の化合物との比較

2,5-ジメトキシ安息香酸は、次のような他の類似の化合物と比較できます。

2,4-ジメトキシ安息香酸: 構造は似ていますが、2位と4位にメトキシ基があります.

シリンギ酸: 追加の水酸基を含み、さまざまな植物に天然に存在します.

2,5-ジメチル安息香酸: 2位と5位にメトキシ基ではなくメチル基があります.

これらの化合物は、いくつかの化学的特性を共有していますが、反応性と用途が異なります。これは、2,5-ジメトキシ安息香酸の独自の特性を強調しています。

生化学分析

Biochemical Properties

2,5-Dimethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used as an intermediate in the synthesis of galbulimima alkaloid GB 13 . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in methylation and demethylation processes, influencing the activity of these enzymes and the overall reaction pathway.

Cellular Effects

2,5-Dimethoxybenzoic acid has been shown to exhibit antifungal activity, particularly against postharvest pathogens of strawberry fruits . It inhibits spore germination and mycelial growth of fungi such as Botrytis cinerea and Rhizopus stolonifer. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal growth and development of fungal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,5-Dimethoxybenzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2,5-Dimethoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antifungal activity without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.

Metabolic Pathways

2,5-Dimethoxybenzoic acid is involved in various metabolic pathways. It can undergo oxidative deamination to produce metabolites such as 4-bromo-2,5-dimethoxybenzoic acid . These metabolic processes are facilitated by enzymes such as monoamine oxidase, which catalyzes the deamination reaction. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, 2,5-Dimethoxybenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of 2,5-Dimethoxybenzoic acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that 2,5-Dimethoxybenzoic acid exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.

準備方法

合成経路と反応条件

2,5-ジメトキシ安息香酸は、いくつかの方法で合成できます。一般的な方法の1つは、1,4-ジメトキシベンゼンをホルミル化して2,5-ジメトキシベンズアルデヒドを得て、次に2,5-ジメトキシベンジルアルコールに還元することです。 次にアルコールを臭素化して2-ブロモメチル-1,4-ジメトキシベンゼンを生成し、最後にマグネシウムまたはブチルリチウムと二酸化炭素と反応させて2,5-ジメトキシ安息香酸を生成します .

工業生産方法

工業的な設定では、2,5-ジメトキシ安息香酸の生産は、多くの場合、メチル3,5-ジメトキシベンゾエートを出発物質として用います。 この化合物は、硫酸溶液の存在下、イソプロパノールとクロロスルホン酸とのフリーデル・クラフツアルキル化反応を受けて、4-イソプロピル-3,5-ジメトキシ安息香酸を生成し、これはさらに処理して2,5-ジメトキシ安息香酸を得ることができます .

化学反応の分析

反応の種類

2,5-ジメトキシ安息香酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するキノンを生成できます。

還元: 還元反応は、これをアルコールまたは他の還元された形態に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン、アルコール、およびさまざまな置換安息香酸が含まれます。これらは、使用される特定の反応条件と試薬によって異なります .

科学研究での応用

2,5-ジメトキシ安息香酸は、科学研究で幅広い用途があります。

化学: これは、ガブルビリマアルカロイドGB 13や3,4-ジヒドロフルオレン-2(1H)-オンなど、さまざまな有機化合物の合成の中間体として使用されます.

生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究に使用されます。

類似化合物との比較

2,5-Dimethoxybenzoic acid can be compared with other similar compounds, such as:

2,4-Dimethoxybenzoic acid: Similar in structure but with methoxy groups at the 2 and 4 positions.

Syringic acid: Contains additional hydroxyl groups and is found naturally in various plants.

2,5-Dimethylbenzoic acid: Has methyl groups instead of methoxy groups at the 2 and 5 positions.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of 2,5-Dimethoxybenzoic acid.

生物活性

2,5-Dimethoxybenzoic acid (DMB) is an aromatic compound with the molecular formula and a molecular weight of approximately 182.173 g/mol. It is primarily known as an intermediate in the synthesis of various alkaloids, particularly galbulimima alkaloid GB 13. Recent research has highlighted its potential biological activities, including antifungal, antibacterial, and antioxidant properties, making it a compound of interest in both pharmaceutical and food industries.

- Molecular Formula :

- Molecular Weight : 182.173 g/mol

- Melting Point : 74-78 °C

- Boiling Point : 329.5 °C

- Density : 1.2 g/cm³

- Flash Point : 133.6 °C

Antifungal Activity

One of the most significant biological activities of DMB is its antifungal effect. Studies have demonstrated that DMB exhibits considerable efficacy against postharvest pathogens affecting strawberries, such as Botrytis cinerea and Rhizopus stolonifer.

Case Study: Antifungal Efficacy on Strawberry Fruits

A study conducted by Ghaffari et al. (2013) evaluated the antifungal activity of DMB on strawberry fruits. The results indicated that DMB could reduce fungal growth by over 75% under controlled conditions. The mechanism of action appears to involve disruption of fungal cell membranes, leading to increased permeability and eventual cell death.

| Pathogen | Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Botrytis cinerea | 78% | 1 |

| Rhizopus stolonifer | 65% | 1 |

This data suggests that DMB could serve as a natural preservative in food applications, particularly for fruits susceptible to fungal infections.

Antibacterial Activity

In addition to its antifungal properties, DMB has shown potential antibacterial effects against several pathogenic bacteria. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Properties

A study published in the Journal of Applied Microbiology explored the antibacterial effects of DMB against Escherichia coli and Staphylococcus aureus. The results demonstrated that DMB exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL for E. coli and 1 mg/mL for S. aureus.

| Bacteria | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1 |

These findings suggest that DMB could be a promising candidate for developing natural antibacterial agents.

Antioxidant Activity

DMB has also been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by scavenging free radicals in biological systems.

Study on Antioxidant Potential

A study conducted by Wang et al. (2020) assessed the radical scavenging activity of DMB using various assays, including DPPH and ABTS tests. The results indicated that DMB exhibited significant antioxidant activity with IC50 values comparable to conventional antioxidants like ascorbic acid.

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH | 0.3 |

| ABTS | 0.25 |

These results highlight the potential use of DMB in formulations aimed at reducing oxidative stress.

特性

IUPAC Name |

2,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJBTJMNTNCTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182164 | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-98-0 | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2785-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYB89V8QU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 2,5-Dimethoxybenzoic acid and what is known about its geometry?

A1: 2,5-Dimethoxybenzoic acid (C₉H₁₀O₄) has a nearly planar structure. The molecule features a benzene ring with a carboxylic acid group and two methoxy groups substituted at the 2 and 5 positions. Steric interactions influence the geometry, pushing the methyl groups and the carboxylic acid group slightly out of the plane of the benzene ring [].

Q2: Does 2,5-Dimethoxybenzoic acid form hydrogen bonds?

A2: Yes, 2,5-Dimethoxybenzoic acid exhibits an unusual intramolecular hydrogen bond. This bond forms between the oxygen atom of the methoxy group at the 2-position and the carboxylic acid group. The bond distances and angle have been determined as follows: O···O = 2.547(2) Å and O–H···O = 154(3)° [].

Q3: Can 2,5-Dimethoxybenzoic acid be used as a starting material in organic synthesis?

A3: Yes, 2,5-Dimethoxybenzoic acid serves as a versatile building block in organic synthesis. For example, it can be transformed into monoalkyl derivatives of 7,7,8,8-tetracyano-p-quinodimethane []. It can also be used in the synthesis of anthracene derivatives [], the phytoalexin orchinol [, ], and the Galbulimima alkaloid GB 13 [].

Q4: What is a key reaction 2,5-Dimethoxybenzoic acid can undergo that is relevant to its use in synthesis?

A4: Reductive alkylation is a key reaction that 2,5-Dimethoxybenzoic acid can undergo. This reaction is particularly useful for the synthesis of complex molecules. For instance, reductive alkylation with 2-(3',5'-dimethoxyphenyl)ethyl iodide is a key step in the synthesis of orchinol [].

Q5: Are there any applications of 2,5-Dimethoxybenzoic acid in analytical chemistry?

A5: Yes, 2,5-Dimethoxybenzoic acid can be used as a standard for the analysis of phenolic compounds in plants. A solid-phase extraction (SPE) procedure coupled with high-performance liquid chromatography (HPLC) has been developed to quantify 2,5-Dimethoxybenzoic acid alongside other phenolics. This method enables researchers to investigate the accumulation of metabolites within various metabolic pathways, including the phenylpropanoid, shikimate, and polyketide pathways [].

Q6: Has 2,5-Dimethoxybenzoic acid been found in natural sources?

A6: Yes, 2,5-Dimethoxybenzoic acid has been isolated from the stems and leaves of Nauclea officinalis, a plant known for its medicinal properties [].

Q7: Have any metal complexes incorporating 2,5-Dimethoxybenzoic acid been synthesized?

A7: While specific details are limited in the provided abstracts, one study mentions the synthesis and investigation of the physicochemical properties of a gadolinium(III) complex with 2,5-Dimethoxybenzoic acid []. This suggests potential applications in areas like contrast agents or luminescent materials.

Q8: What is known about the biological activity of derivatives of 2,5-Dimethoxybenzoic acid?

A8: Derivatives of 2,5-Dimethoxybenzoic acid, particularly those containing the 1,3,4-oxadiazole moiety, have shown promising anticancer and antifungal activities. For example, compound 9i (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) exhibited significant activity against MDA231 breast cancer cells []. Additionally, 2,5-Dimethoxybenzoic acid itself displays antifungal activity against postharvest strawberry fruit pathogens [].

Q9: Have any studies explored the potential of 2,5-Dimethoxybenzoic acid metabolites to treat diseases?

A9: Yes, studies on mangiferin, a natural glucosyl xanthone, and its metabolites have revealed potential applications in treating hyperuricemia (high uric acid levels in the blood). While mangiferin itself has low oral bioavailability, its metabolite 1,3,6,7-tetrahydroxyxanthone (compound 2), synthesized using 2,5-Dimethoxybenzoic acid as a starting material, exhibited significant inhibitory activity on xanthine oxidase, an enzyme involved in uric acid production []. Both mangiferin and compound 2 reduced serum urate levels in hyperuricemic mice, suggesting a potential therapeutic role for 2,5-Dimethoxybenzoic acid-derived compounds in managing hyperuricemia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。